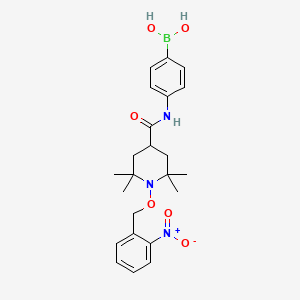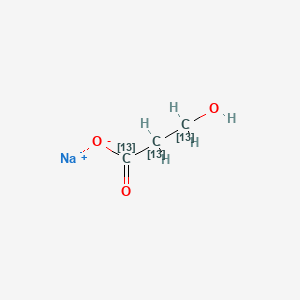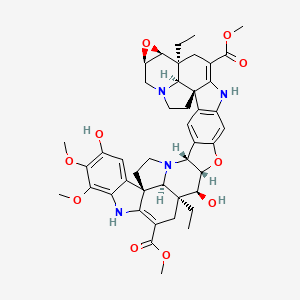
(R)-benzyl 3-amino-4-(dimethylamino)butanoate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-benzyl 3-amino-4-(dimethylamino)butanoate dihydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of both amino and dimethylamino functional groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-amino-4-(dimethylamino)butanoate dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide, 3-amino-4-(dimethylamino)butanoic acid, and hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained with high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the final compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of ®-benzyl 3-amino-4-(dimethylamino)butanoate dihydrochloride may involve large-scale reactors and automated processes to ensure consistent quality and efficiency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the reaction progress and verifying the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-benzyl 3-amino-4-(dimethylamino)butanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
®-benzyl 3-amino-4-(dimethylamino)butanoate dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including heterocycles and natural products.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of ®-benzyl 3-amino-4-(dimethylamino)butanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride: This compound shares a similar amino and butanoic acid structure but differs in the presence of trifluoro-phenyl group.
3-amino-4,4-dimethyl lithocholic acid derivatives: These compounds have similar amino and dimethyl groups but differ in their lithocholic acid backbone.
Uniqueness
®-benzyl 3-amino-4-(dimethylamino)butanoate dihydrochloride is unique due to its specific combination of functional groups and chiral center, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and industrial processes.
Propriétés
Formule moléculaire |
C13H22Cl2N2O2 |
|---|---|
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
benzyl (3R)-3-amino-4-(dimethylamino)butanoate;dihydrochloride |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-15(2)9-12(14)8-13(16)17-10-11-6-4-3-5-7-11;;/h3-7,12H,8-10,14H2,1-2H3;2*1H/t12-;;/m1../s1 |
Clé InChI |
NGCJFDXSIDJWIR-CURYUGHLSA-N |
SMILES isomérique |
CN(C)C[C@@H](CC(=O)OCC1=CC=CC=C1)N.Cl.Cl |
SMILES canonique |
CN(C)CC(CC(=O)OCC1=CC=CC=C1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine](/img/structure/B13845979.png)



![(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B13846006.png)





